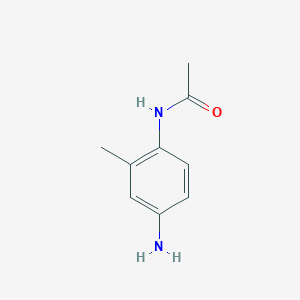

N-(4-amino-2-methylphenyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231662. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-amino-2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-5-8(10)3-4-9(6)11-7(2)12/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFPMSIIVJMYRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20310779 | |

| Record name | N-(4-amino-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20310779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56891-59-9 | |

| Record name | 56891-59-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231662 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-amino-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20310779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Amino-2'-methylacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 2,4-Diamino-6-chloropyrimidine-3-oxide (CAS 56891-59-9)

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 2,4-Diamino-6-chloropyrimidine-3-oxide, a key chemical intermediate and a known impurity in the synthesis of Minoxidil.[1][2] This document is intended for researchers, scientists, and professionals in drug development and quality control. It details the methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a comprehensive framework for the structural elucidation and characterization of this compound. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific integrity and practical applicability.

Introduction: The Significance of 2,4-Diamino-6-chloropyrimidine-3-oxide

2,4-Diamino-6-chloropyrimidine-3-oxide (Molecular Formula: C₄H₅ClN₄O) is a heterocyclic compound of significant interest in pharmaceutical sciences.[2][3] It serves as a crucial precursor in the synthesis of various bioactive molecules, most notably as an impurity of Minoxidil, a widely used medication for treating hypertension and androgenic alopecia.[1][2] Accurate identification and characterization of this compound are paramount for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide outlines the fundamental spectroscopic techniques employed for its structural verification.

Chemical Structure:

Caption: Molecular structure of 2,4-Diamino-6-chloropyrimidine-3-oxide.

The Spectroscopic Analysis Workflow: A Holistic Approach

The structural elucidation of an organic molecule is a systematic process that integrates data from multiple analytical techniques. Each technique provides a unique piece of the structural puzzle. The workflow presented below illustrates the logical progression from determining the molecular mass to identifying functional groups and mapping the atomic connectivity.

Caption: Integrated workflow for the spectroscopic characterization of organic compounds.

Mass Spectrometry (MS)

3.1. Experimental Protocol

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass determination.

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is a suitable technique for this polar molecule.

-

Sample Preparation: The sample is dissolved in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL and introduced into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC).

-

Data Acquisition: Mass spectra are acquired over a mass-to-charge (m/z) range of 50-500.

3.2. Data Summary and Interpretation

The mass spectrum provides the molecular weight of the compound and clues about its elemental composition.

| Parameter | Observed Value | Interpretation |

| Molecular Ion (M+) | 160.56 m/z | Corresponds to the molecular weight of C₄H₅ClN₄O. |

Expertise & Experience: The choice of ESI is based on the polar nature of the pyrimidine N-oxide, which is readily protonated to form [M+H]⁺ ions. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M+ peak, which is a key validation check.

Infrared (IR) Spectroscopy

4.1. Experimental Protocol

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Sample Preparation: The spectrum can be obtained using a neat solid sample with an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet containing a small amount of the sample.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

4.2. Data Summary and Interpretation

The IR spectrum is crucial for identifying the functional groups present in the molecule.

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| 3473, 3415 | N-H stretching | Amino (NH₂) groups |

| 3339, 3284 | N-H stretching | Amino (NH₂) groups |

| 1618 | C=N stretching | Pyrimidine ring |

| 1567 | N-H bending | Amino (NH₂) groups |

| 1483 | C=C stretching | Pyrimidine ring |

| 1372 | N-O stretching | N-oxide |

Data sourced from Cherukupalli et al. (2022).

Expertise & Experience: The presence of multiple sharp peaks in the 3200-3500 cm⁻¹ region is a strong indicator of primary amine (NH₂) groups. The distinct bands at 3473/3415 and 3339/3284 cm⁻¹ likely correspond to the asymmetric and symmetric stretching vibrations of the two different amino groups in the molecule. The band at 1372 cm⁻¹ is characteristic of the N-oxide functionality, a critical feature of this molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

5.1. Experimental Protocol

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to obtain well-resolved spectra.

-

Sample Preparation: The sample is dissolved in a deuterated solvent, typically dimethyl sulfoxide (DMSO-d₆), due to the compound's polarity and the presence of exchangeable protons.

-

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, a sufficient number of scans are averaged to achieve a good signal-to-noise ratio.

5.2. ¹H NMR Data Summary and Interpretation

The ¹H NMR spectrum reveals the number of different types of protons and their chemical environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.57 | Broad singlet | 4H | Protons of the two amino (NH₂) groups |

| 6.09 | Singlet | 1H | Proton on the pyrimidine ring (C-H) |

Data sourced from Cherukupalli et al. (2022).

Expertise & Experience: The use of DMSO-d₆ as a solvent is a deliberate choice to slow down the exchange of the amine protons with water, allowing for their observation. The broadness of the signal at 7.57 ppm is characteristic of amine protons. The singlet at 6.09 ppm with an integration of 1H is indicative of a single proton on the pyrimidine ring, which is consistent with the proposed structure.

5.3. Predicted ¹³C NMR Data

While experimental ¹³C NMR data was not found in the initial search, a predicted spectrum based on the structure would show four distinct carbon signals corresponding to the four carbon atoms in the pyrimidine ring. The chemical shifts would be influenced by the electronegativity of the attached nitrogen, chlorine, and oxygen atoms.

Conclusion

The collective data from Mass Spectrometry, IR Spectroscopy, and ¹H NMR Spectroscopy provides a coherent and unambiguous confirmation of the structure of 2,4-Diamino-6-chloropyrimidine-3-oxide (CAS 56891-59-9). This technical guide serves as a foundational reference for the analytical methodologies required for the quality control and characterization of this important pharmaceutical intermediate. The presented protocols and interpretations are grounded in established spectroscopic principles and offer a self-validating system for the structural elucidation of this and similar compounds.

References

-

Cherukupalli, P., et al. (2022). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals, Journal of Research in Applied Mathematics, 8(5), pp. 11-16. [Link]

Sources

"mechanism of N-acetylation of 2-methyl-p-phenylenediamine"

An In-depth Technical Guide to the N-acetylation of 2-methyl-p-phenylenediamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the N-acetylation of 2-methyl-p-phenylenediamine, a critical chemical transformation with significant industrial relevance, particularly in the synthesis of dyes and specialized polymers. This document offers a detailed exploration of the underlying reaction mechanism, the influence of various experimental parameters, and robust, field-tested protocols for its successful execution. By integrating theoretical principles with practical insights, this guide serves as an essential resource for researchers, chemists, and professionals in the field of chemical synthesis and drug development.

Introduction: Significance and Applications

2-methyl-p-phenylenediamine, also known as 2,5-diaminotoluene, is a primary aromatic amine that serves as a versatile precursor in organic synthesis. Its N-acetylation is a fundamental process that yields N-(4-amino-2-methylphenyl)acetamide, a key intermediate in the production of various organic dyes, pigments, and other specialty chemicals. The acetylation process modulates the reactivity of the amino groups, preventing unwanted side reactions and enabling selective functionalization of the molecule. Understanding the nuances of this reaction is paramount for optimizing yield, purity, and overall process efficiency.

The primary application of N-acetylated 2-methyl-p-phenylenediamine lies in the manufacturing of azo dyes. The acetyl group serves as a protecting group, allowing for diazotization of the remaining free amino group and subsequent coupling reactions to produce a wide array of colored compounds.

The Core Mechanism of N-acetylation

The N-acetylation of 2-methyl-p-phenylenediamine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent, typically acetic anhydride or acetyl chloride.

The Role of the Acetylating Agent

Acetic anhydride is the most commonly employed acetylating agent for this transformation due to its reactivity, cost-effectiveness, and favorable reaction kinetics. The reaction proceeds through a well-defined nucleophilic attack mechanism.

Step-by-Step Mechanistic Pathway

The reaction can be dissected into the following key steps:

-

Nucleophilic Attack: The nitrogen atom of one of the amino groups of 2-methyl-p-phenylenediamine attacks one of the carbonyl carbons of acetic anhydride. This is the rate-determining step.

-

Tetrahedral Intermediate Formation: This attack results in the formation of a transient tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, leading to the departure of an acetate ion, a good leaving group.

-

Proton Transfer: A proton is transferred from the positively charged nitrogen atom to a base in the reaction mixture (such as another molecule of the diamine or the acetate ion), regenerating the aromatic amine's neutrality and yielding the mono-acetylated product.

Due to the presence of two amino groups, the reaction can proceed to form a di-acetylated product. However, the acetyl group is an electron-withdrawing group, which deactivates the aromatic ring and the attached amino group, making the second acetylation slower than the first. This allows for the selective synthesis of the mono-acetylated product by controlling the reaction conditions.

Caption: Mechanism of N-acetylation of 2-methyl-p-phenylenediamine.

Experimental Protocol: A Validated Approach

The following protocol has been validated to consistently produce high yields and purity of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| 2-methyl-p-phenylenediamine | Reagent Grade, ≥98% | Sigma-Aldrich |

| Acetic Anhydride | ACS Reagent, ≥98% | Fisher Scientific |

| Glacial Acetic Acid | ACS Reagent | VWR |

| Zinc Dust | -100 mesh, ≥98% | Alfa Aesar |

| Ethanol | 95% | Decon Labs |

| Sodium Bicarbonate | ACS Reagent | J.T. Baker |

| Deionized Water | Type II | In-house |

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 12.2 g (0.1 mol) of 2-methyl-p-phenylenediamine in 100 mL of glacial acetic acid.

-

Addition of Zinc Dust: To prevent oxidation of the diamine, add a small amount of zinc dust (approximately 0.5 g) to the solution. The solution should be stirred to ensure a homogenous mixture.

-

Addition of Acetic Anhydride: While stirring the solution, add 10.2 mL (0.11 mol) of acetic anhydride dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction will occur, and the temperature of the reaction mixture should be monitored and maintained below 60°C, using an ice bath if necessary.

-

Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 2 hours at room temperature to ensure the reaction goes to completion.

-

Product Precipitation: Pour the reaction mixture into 500 mL of cold deionized water with stirring. The product will precipitate out of the solution.

-

Neutralization and Filtration: Carefully neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7. The precipitated product is then collected by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold deionized water (3 x 50 mL) to remove any remaining salts and acetic acid.

-

Recrystallization: For further purification, recrystallize the crude product from a minimal amount of hot ethanol (95%).

-

Drying: Dry the purified crystals in a vacuum oven at 60°C to a constant weight.

Caption: Experimental workflow for N-acetylation.

In-Process Controls and Characterization

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Product Characterization: The identity and purity of the final product should be confirmed by:

-

Melting Point: Compare the observed melting point with the literature value.

-

Spectroscopic Analysis:

-

¹H NMR: To confirm the presence of the acetyl group and the aromatic protons.

-

FT-IR: To identify the characteristic amide C=O and N-H stretching vibrations.

-

-

Causality Behind Experimental Choices

-

Choice of Solvent: Glacial acetic acid is used as the solvent because it readily dissolves the starting diamine and is compatible with the acetylating agent. It also acts as a catalyst for the reaction.

-

Use of Zinc Dust: Aromatic amines, particularly phenylenediamines, are susceptible to air oxidation, which can lead to the formation of colored impurities. Zinc dust is added as a reducing agent to prevent this oxidation, ensuring a purer final product.

-

Dropwise Addition and Temperature Control: The acetylation reaction is exothermic. Dropwise addition of acetic anhydride and temperature control are crucial to prevent overheating, which could lead to the formation of the di-acetylated byproduct and other side reactions.

-

Neutralization: The use of sodium bicarbonate is to neutralize the excess acetic acid and any remaining acetic anhydride, facilitating the complete precipitation of the less soluble N-acetylated product.

-

Recrystallization: This is a standard purification technique to remove any unreacted starting materials, the di-acetylated byproduct, and other impurities, resulting in a product of high purity.

Trustworthiness and Self-Validating Systems

The protocol described is designed to be self-validating through a series of in-process controls and final product characterization. The expected outcomes at each stage serve as checkpoints:

-

Visual Observation: A change in the color of the reaction mixture can indicate oxidation, suggesting an insufficient amount of zinc dust.

-

TLC Analysis: A clean conversion of the starting material to the product spot on the TLC plate confirms reaction completion.

-

Melting Point: A sharp melting point close to the literature value is a strong indicator of purity.

-

Spectroscopic Data: The obtained NMR and IR spectra should be consistent with the expected structure of this compound, providing definitive structural confirmation.

By adhering to these analytical checks, the researcher can have high confidence in the identity and purity of the synthesized compound.

Conclusion

The N-acetylation of 2-methyl-p-phenylenediamine is a robust and well-understood chemical transformation. By carefully controlling the reaction conditions, particularly the stoichiometry of the reactants and the reaction temperature, high yields of the mono-acetylated product can be reliably obtained. The protocol and mechanistic insights provided in this guide offer a solid foundation for researchers and professionals to successfully synthesize and utilize this important chemical intermediate.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2008). A Microscale Approach to Organic Laboratory Techniques. Cengage Learning. [Link]

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. [Link]

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

The Versatile Scaffolding of N-(4-amino-2-methylphenyl)acetamide in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-amino-2-methylphenyl)acetamide, a readily accessible aromatic amine, has emerged as a pivotal building block in the design and synthesis of a diverse array of biologically active molecules. Its unique structural features—a reactive primary amino group, a sterically influential methyl substituent, and an acetamido moiety capable of engaging in crucial hydrogen bonding interactions—render it a versatile synthon for the construction of privileged heterocyclic scaffolds. This guide delves into the core chemical principles and practical applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of kinase inhibitors and other therapeutic agents. We will explore its synthesis, reactivity, and strategic incorporation into complex molecular architectures, providing detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Advantage of a Substituted Aniline

In the landscape of medicinal chemistry, the selection of appropriate starting materials is a critical determinant of synthetic efficiency and the ultimate biological activity of the target compounds. This compound presents a compelling case as a strategic building block due to the orthogonal reactivity of its functional groups. The primary aromatic amine is a nucleophilic handle for a wide range of transformations, including diazotization, acylation, and condensation reactions, which are foundational for the assembly of heterocyclic systems. The methyl group, positioned ortho to the acetamido group, imparts a degree of conformational constraint and can influence the binding orientation of the final molecule within a biological target. Furthermore, the acetamido group itself is a key pharmacophoric element, often involved in establishing hydrogen bond interactions with protein residues, a common feature in many enzyme inhibitors.[1]

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis.

| Property | Value | Reference |

| CAS Number | 56891-59-9 | [2] |

| Molecular Formula | C₉H₁₂N₂O | [2] |

| Molecular Weight | 164.21 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 141-143 °C | |

| Boiling Point | 259.9 °C | [2] |

| SMILES | CC1=CC(=C(C=C1)N)NC(=O)C | [2] |

Spectroscopic Data: While specific spectra are dependent on the acquisition conditions, the expected signals in ¹H and ¹³C NMR are predictable based on the structure. The aromatic region of the ¹H NMR spectrum would show characteristic splitting patterns for the trisubstituted benzene ring. The methyl and acetyl protons would appear as singlets in the aliphatic region. The amine and amide protons would be observable as broad singlets, and their chemical shifts could be solvent-dependent.

Synthesis of this compound

The most common synthetic route to this compound involves a two-step process starting from 2-methyl-4-nitroaniline.

Experimental Protocol: Synthesis of this compound

Step 1: Acetylation of 2-methyl-4-nitroaniline

-

To a solution of 2-methyl-4-nitroaniline (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane, add acetic anhydride (1.1 eq).

-

The reaction mixture can be stirred at room temperature or gently heated to ensure complete reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-water to precipitate the product, N-(2-methyl-4-nitrophenyl)acetamide.

-

The solid is collected by filtration, washed with water, and dried.

Step 2: Reduction of the Nitro Group

-

The N-(2-methyl-4-nitrophenyl)acetamide (1.0 eq) is dissolved in a suitable solvent, typically ethanol or methanol.

-

A reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium formate), is added to the solution.

-

The reaction is stirred at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

-

After completion, the reaction mixture is worked up accordingly. For the SnCl₂/HCl method, the mixture is typically basified to precipitate the tin salts, followed by extraction of the product with an organic solvent. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is removed under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

This compound as a Precursor to Bioactive Heterocycles

The true utility of this compound in medicinal chemistry lies in its ability to be transformed into a variety of privileged heterocyclic scaffolds. These scaffolds are frequently found in clinically approved drugs and serve as the core of many drug discovery programs.

Quinazolines and Quinazolinones: A Gateway to Kinase Inhibitors

Quinazolines and their corresponding 4-oxo derivatives (quinazolinones) are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] Many potent kinase inhibitors, such as gefitinib and erlotinib, feature the quinazoline core. The synthesis of quinazolines often relies on precursors derived from 2-aminobenzonitriles or 2-aminobenzoic acids.[4]

While not a direct precursor, this compound can be chemically elaborated to access these key intermediates. For instance, the primary amino group can be converted to a nitrile via a Sandmeyer reaction, or the entire aniline moiety can be transformed into a benzoic acid derivative.

Conceptual Synthetic Workflow: Quinazoline Synthesis

Caption: Conceptual pathway for the synthesis of quinazoline-based kinase inhibitors from this compound.

Benzodiazepines: Scaffolds for CNS-Active Agents

The 1,4-benzodiazepine skeleton is a well-established pharmacophore in drugs targeting the central nervous system (CNS), renowned for their anxiolytic, sedative, and anticonvulsant properties.[5][6] The synthesis of this seven-membered heterocyclic system often commences from 2-aminobenzophenone derivatives.[5] this compound can serve as a starting point for the synthesis of such precursors through strategic C-C bond-forming reactions.

Conceptual Synthetic Workflow: Benzodiazepine Synthesis

Caption: Conceptual pathway for synthesizing benzodiazepine derivatives from this compound.

Case Study: Application in the Synthesis of Aurora Kinase B Inhibitors

Recent research has highlighted the use of quinazoline derivatives as potent and selective inhibitors of Aurora kinase B (AURKB), a key regulator of mitosis that is often overexpressed in cancer.[7] The general structure of these inhibitors often features a substituted quinazoline core with an amino linkage at the 4-position to a phenylacetamide moiety.

While a direct synthesis starting from this compound is not explicitly detailed in the provided literature, its structural motifs are highly relevant. A plausible retrosynthetic analysis suggests that a derivative of our title compound could be a key intermediate.

For instance, a reported orally active AURKB inhibitor, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, showcases the importance of the phenylacetamide substructure.[7] The synthesis of such molecules involves the coupling of a 4-chloroquinazoline with an appropriate aminophenylacetamide derivative. This compound could be a precursor to a structurally related aminophenylacetamide through functional group interconversion and coupling reactions.

Future Perspectives and Conclusion

This compound is a building block with significant untapped potential in medicinal chemistry. Its straightforward synthesis and the presence of multiple, orthogonally reactive functional groups make it an attractive starting point for the construction of diverse and complex molecular architectures. While its direct application in the synthesis of marketed drugs may not be extensively documented, its structural elements are present in numerous bioactive compounds, particularly kinase inhibitors.

Future research should focus on the development of novel synthetic methodologies that directly utilize this compound to access a wider range of heterocyclic systems. The exploration of its derivatives in structure-activity relationship (SAR) studies could lead to the discovery of new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.

References

- Chen, J., et al. (2018). Ferrous chloride catalysed synthesis of quinazolines. Frontiers in Chemistry, 6, 233.

- Deshmukh, D. S., & Bhanage, B. M. (2018). Molecular iodine catalyses a benzylic sp3 C–H bond amination of 2-aminobenzaldehydes and 2-aminobenzophenones with benzylamines to provide quinazolines in very good yields. Synlett, 29(07), 979-985.

- Hazarkhani, H., & Karimi, Z. (2013). Solvent-catalyst-free microwave-assisted synthesis of quinazolines. Monatshefte für Chemie-Chemical Monthly, 144(7), 1033-1036.

- Kundu, D., et al. (2013). A two-step catalytic synthesis of 2-substituted-1, 2, 3, 4-tetrahydroquinazolinones. Organic letters, 15(24), 6118-6121.

- Pan, Y., et al. (2022). Synthesis of Quinazolines by elemental sulphur promoted oxidative condensation. Chinese Chemical Letters, 33(1), 235-238.

- Panneerselvam, P., et al. (2013). Synthesis and antimicrobial activity of some novel quinazolinone derivatives. Journal of advanced pharmaceutical technology & research, 4(1), 33.

- Qin, Y., et al. (2022). Design, synthesis, and biological evaluation of novel 2-substituted-4-amino-quinazolines as potential antifungal agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 114-123.

- Sikari, R., et al. (2021). An atom-economic nickel-catalyzed [4+ 2] annulation of benzylamines and nitriles provides a wide variety of multisubstituted quinazolines via C–H/N–H bond activation. The Journal of Organic Chemistry, 86(1), 279-290.

- Tan, Y., et al. (2022). An efficient metal-/solvent-free protocol towards the construction of quinazolines by elemental sulfur-promoted oxidative condensation of 2-(aminomethyl)anilines and nitriles. Organic & Biomolecular Chemistry, 20(2), 268-272.

- Wang, Y., et al. (2011). An efficient method enables a synthesis of 4-amino-2-aryl (alkyl) quinazolines from readily available N-arylamidines and isonitriles via palladium-catalyzed intramolecular aryl C–H amidination by isonitrile insertion. Organic letters, 13(17), 4596-4599.

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

-

IntechOpen. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Retrieved from [Link]

- Zhang, Y., et al. (2018). Pd-catalyzed synthesis of multi-substituted quinazolines. Organic letters, 20(19), 6049-6053.

- Zamani, F., et al. (2022). Synthesis of 1,4-benzodiazepines and 1,4-benzothiazepines. In Benzodiazepine-Based Drug Discovery (pp. 35-76). Elsevier.

- Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Bioorganic & medicinal chemistry, 21(11), 2887-2896.

- Ciaffardini, F., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 114633.

- Zhang, Y., et al. (2021). Synthesis and biological evaluation of novel quinazoline derivatives containing substituted anilide andsulfamoylphenyl fragments as dual EGFR/CAIX inhibitors. Bioorganic Chemistry, 115, 105220.

Sources

- 1. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 2. This compound | 56891-59-9 | GCA89159 [biosynth.com]

- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazoline synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 1,4-benzodiazepines and 1,4-benzothiazepines [ouci.dntb.gov.ua]

- 7. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Application of N-(4-amino-2-methylphenyl)acetamide in Dye Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-amino-2-methylphenyl)acetamide, a versatile aromatic amine, holds significant potential as a diazo component in the synthesis of azo dyes. This technical guide provides a comprehensive overview of its application in creating a diverse palette of colors, primarily for disperse dyes intended for hydrophobic fibers. We will explore the fundamental principles of its diazotization and coupling reactions, delve into specific synthesis protocols, and analyze the structure-property relationships that govern the color and fastness of the resulting dyes. This document aims to serve as a practical resource for researchers and scientists in the fields of dye chemistry, materials science, and related disciplines.

Introduction: The Strategic Importance of this compound in Azo Dye Chemistry

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings. Their widespread use stems from their relatively simple and cost-effective synthesis, which allows for a vast array of colors with varying properties. The synthesis of azo dyes fundamentally involves a two-step process: the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by the coupling of this salt with an electron-rich aromatic compound.[1]

This compound, also known by its synonym 4-acetamido-3-methylaniline, is a valuable intermediate in this process. Its molecular structure, featuring a primary aromatic amine group, makes it an ideal candidate for the diazotization reaction. The presence of the acetamido and methyl groups on the phenyl ring allows for fine-tuning of the electronic properties of the resulting diazonium salt, which in turn influences the color and fastness properties of the final dye.

The primary application of this compound in dye synthesis is as a diazo component for the creation of disperse dyes. Disperse dyes are non-ionic colorants with low water solubility, making them suitable for dyeing hydrophobic fibers such as polyester, nylon, and cellulose acetate.[2] The molecular size and polarity of dyes derived from this intermediate are well-suited for penetration and retention within these synthetic fibers.

The Core Chemistry: Diazotization and Coupling Reactions

The journey from this compound to a vibrant dye molecule hinges on two fundamental organic reactions: diazotization and azo coupling.

Diazotization of this compound

Diazotization is the process of converting the primary amino group (-NH₂) of this compound into a diazonium salt (-N₂⁺X⁻). This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using a source of nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl).[3]

Reaction Causality: The low temperature is critical to prevent the highly unstable diazonium salt from decomposing into a phenol and releasing nitrogen gas. The acidic environment is necessary to form nitrous acid and to prevent the diazonium salt from coupling with the unreacted amine.

Experimental Protocol: Diazotization

-

Preparation of the Amine Salt Solution: In a beaker, suspend a calculated amount of this compound in a mixture of concentrated hydrochloric acid and water. Stir the mixture until the amine is completely dissolved, forming its hydrochloride salt. Cool the solution to 0-5 °C in an ice-water bath.

-

Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve a slight molar excess of sodium nitrite in cold water.

-

Diazotization: Slowly add the sodium nitrite solution dropwise to the chilled amine salt solution while maintaining vigorous stirring and ensuring the temperature does not exceed 5 °C.

-

Completion of Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure complete diazotization. The resulting clear solution contains the diazonium salt of this compound, ready for the coupling reaction.

Figure 1: Workflow for the diazotization of this compound.

Azo Coupling: Building the Chromophore

The diazonium salt formed in the previous step is a weak electrophile that readily reacts with electron-rich aromatic compounds, known as coupling components, to form a stable azo dye. The position of the azo group on the coupling component is directed by the activating groups present on its ring. Common coupling components include phenols, naphthols, anilines, and pyrazolones.

Reaction Causality: The coupling reaction is an electrophilic aromatic substitution. The electron-donating groups (e.g., -OH, -NH₂) on the coupling component activate the aromatic ring, making it susceptible to attack by the diazonium ion. The pH of the reaction medium is crucial: acidic conditions are generally favored for coupling with amines, while alkaline conditions are preferred for phenols to facilitate the formation of the more reactive phenoxide ion.

Synthesis of Disperse Dyes: Practical Applications and Protocols

The versatility of diazotized this compound allows for the synthesis of a wide range of disperse dyes by varying the coupling component. Below are examples of potential synthetic routes and the expected properties of the resulting dyes.

Coupling with N,N-Dialkylaniline Derivatives

N,N-dialkylanilines are common coupling components that typically yield dyes in the yellow to orange range. The alkyl groups on the nitrogen atom enhance the electron-donating ability of the amino group, promoting the coupling reaction.

Experimental Protocol: Synthesis of a Disperse Yellow Dye

-

Preparation of the Coupling Component Solution: Dissolve an equimolar amount of an N,N-dialkylaniline derivative (e.g., N,N-diethylaniline) in a suitable solvent, such as a mixture of acetic acid and water. Cool the solution to 0-5 °C.

-

Coupling Reaction: Slowly add the previously prepared cold diazonium salt solution to the stirred solution of the coupling component. A colored precipitate of the azo dye should form immediately.

-

Completion and Isolation: Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling. Filter the precipitated dye, wash it thoroughly with water to remove any unreacted salts and acids, and dry it.

Figure 2: General workflow for the azo coupling reaction.

Coupling with Naphthol Derivatives

Naphthols are another important class of coupling components that typically produce dyes in the orange to red and even blue or black ranges, depending on the substitution pattern.

Experimental Protocol: Synthesis of a Disperse Red Dye

-

Preparation of the Coupling Component Solution: Dissolve an equimolar amount of a naphthol derivative (e.g., 2-naphthol) in an aqueous alkaline solution (e.g., sodium hydroxide) to form the corresponding phenoxide. Cool the solution to 0-5 °C.

-

Coupling Reaction: Slowly add the cold diazonium salt solution to the stirred alkaline solution of the naphthol. A deep-colored precipitate will form.

-

Completion and Isolation: Stir the mixture for 2-3 hours in the ice bath. Neutralize the solution with a dilute acid to precipitate any remaining dye. Filter the solid, wash it with water until the filtrate is neutral, and then dry.

Structure-Property Relationships and Performance of Derived Dyes

The final color and fastness properties of the synthesized dyes are intrinsically linked to their molecular structure.

| Coupling Component Type | Typical Color Range | Key Structural Features Influencing Properties |

| Aniline Derivatives | Yellow to Orange | Electron-donating groups on the aniline ring lead to a bathochromic (deeper color) shift. |

| Naphthol Derivatives | Orange to Red, Blue | The extended conjugation of the naphthalene ring system results in deeper shades. The position of the hydroxyl group influences the final color. |

| Pyrazolone Derivatives | Yellow to Reddish-Yellow | These heterocyclic compounds are known for producing bright yellow shades with good light fastness. |

| Heterocyclic Amines | Varied (often bright shades) | The nature of the heterocyclic ring and its substituents significantly impacts the color and properties of the dye. |

Table 1: Relationship between Coupling Component and Dye Properties

Color and Constitution

The color of an azo dye is determined by the electronic transitions within the chromophore, which is the entire conjugated system of the molecule. The introduction of electron-donating groups (auxochromes) like -OH and -NH₂ on the coupling component, and the presence of the acetamido and methyl groups on the diazo component, can modify the energy levels of the molecular orbitals. Electron-donating groups generally cause a bathochromic shift (a shift to longer wavelengths), resulting in deeper colors (e.g., from yellow to orange to red). Conversely, electron-withdrawing groups can cause a hypsochromic shift (a shift to shorter wavelengths), leading to lighter colors.

Fastness Properties

The fastness of a dye refers to its resistance to various agencies it is likely to encounter during its use, such as washing, light, and sublimation.

-

Wash Fastness: This is a measure of the dye's resistance to removal from the fabric during washing. For disperse dyes, good wash fastness is achieved by ensuring low water solubility and strong intermolecular interactions between the dye and the fiber. The molecular size and shape of the dye play a crucial role; a planar structure and a molecular weight that allows for diffusion into the fiber but hinders easy removal are desirable.

-

Light Fastness: This refers to the dye's resistance to fading upon exposure to light.[4] The chemical structure of the dye determines its stability towards photochemical degradation. Generally, dyes with more complex and rigid structures, and those containing certain substituents that can dissipate the energy from absorbed light, exhibit better light fastness.

-

Sublimation Fastness: This is particularly important for disperse dyes applied to polyester, as the dyeing process often involves high temperatures. Sublimation fastness is the resistance of the dye to vaporize out of the fiber at high temperatures. Dyes with higher molecular weights and stronger intermolecular forces tend to have better sublimation fastness.

Dyes derived from this compound are expected to exhibit good to excellent fastness properties on hydrophobic fibers due to their non-ionic nature and molecular structure which is conducive to strong dye-fiber interactions.

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of azo disperse dyes. Its primary aromatic amine functionality allows for straightforward diazotization, and the resulting diazonium salt can be coupled with a wide variety of aromatic compounds to produce a broad spectrum of colors. The inherent structural features of this molecule contribute favorably to the fastness properties of the derived dyes, making them suitable for the coloration of synthetic textiles. The protocols and principles outlined in this guide provide a solid foundation for the rational design and synthesis of novel azo dyes with tailored properties for various applications in materials science and beyond.

References

-

Journal of Chemical and Pharmaceutical Research, 2012, 4(1):478-482. ([Link])

-

Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. ([Link])

-

Synthesis, Characterization and Analytical Study of New Azo Dye. ([Link])

-

Synthesis, Characterization of some novel disperse azo dyes based on 4-(N-acetyl amino) 2-methyl phenacyl chloride | Request PDF. ([Link])

-

Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. ([Link])

-

C.I. Disperse Yellow 3 | C15H15N3O2 | CID 17811 - PubChem. ([Link])

-

Disperse Blue 291 - World dye variety. ([Link])

-

Synthesis , Characterization , and study of the Spectral and Electronic Properties of a New Azo Dyes Compounds | University of Thi-Qar Journal of Science. ([Link])

-

N-(4-Amino-2-methylphenyl)-2-(1H-pyrazol-1-yl)acetamide 1g - Dana Bioscience. ([Link])

-

Chapter 9: The Structure and Properties of Disperse Dyes And Related Topics - P2 InfoHouse. ([Link])

-

(PDF) Disperse dyes based on 2-methyl-3-[3'-aminophthalimido]-4(3H)-quinazolinone. ([Link])

-

Synthesis and characterization of monoazo disperse dyes from salycyclic acid and phenol as coupling components - Discovery Scientific Society. ([Link])

-

Lightfastness - Wikipedia. ([Link])

-

Evaluation of the Dyeing Properties of N-(4-chlorophenyl)-4-cyano-5- [(2-hydroxy-5-methoxyphenyl)diazenyl]-2-methylthiophene-3- carboxamide Dye and its Derivatives on Nylon 6.6 and Polyester Fabrics - ResearchGate. ([Link])

-

Nigerian Journal of Textiles (NJT). ([Link])

-

Classifications, properties, recent synthesis and applications of azo dyes - PMC - NIH. ([Link])

-

The Synthesis of Azo Dyes. ([Link])

-

(PDF) New Pyrazolone Dyes - ResearchGate. ([Link])

-

Synthesis and Microbial Studies of N-phenyl-2-(4-phenyl-thiazol-2-ylamino)-acetamide Based Disperse Dyes and Their Dyeing Performance on Polyester Fiber | Request PDF. ([Link])

-

Synthesis, Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4- Amino-3-Nitro-Benzaldehyde as Diazo Components on Polyester - IOSR Journal. ([Link])

-

Wash fastness results of dyes in the ISO 105CO6/C2S | Download Table - ResearchGate. ([Link])

-

Microwave-assisted rapid and sustainable synthesis of unsymmetrical azo dyes by coupling of nitroarenes with aniline derivatives - PubMed Central. ([Link])

-

(PDF) The Light-Fastness of the Natural Dyes - ResearchGate. ([Link])

-

Journal of Integrated - SCIENCE &TECHNOLOGY A review on Synthesis of Aminoacetanilides - SciSpace. ([Link])

- Disperse dye composition having high color fastness to washing and sublimation, and low yellowing againg spandex - Google P

-

New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - NIH. ([Link])

-

Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC - NIH. ([Link])

-

N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide - MDPI. ([Link])

-

Light Fading and Wash Fastness of Dyed Nanosol-Coated Textiles - ResearchGate. ([Link])

-

Light fastness - MediaWiki - Conservation Wiki. ([Link])

-

Studies on synthesis and Dyeing Performance of disperse azo dyes based on Schiff base of ninhydrin and 3-amino phenol - Scholars Research Library. ([Link])

- US5387262A - Process for increasing the lightfastness of dyed fabrics - Google P

-

Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents - ijirset. ([Link])

-

Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. ([Link])

-

N-(3-amino-4-methylphenyl)acetamide. ([Link])

-

4-Amino-3-[(2-methylphenyl)diazenyl]naphthalene-1-sulfonate - PubChem. ([Link]

Sources

"N-(4-amino-2-methylphenyl)acetamide safety and handling precautions"

An In-depth Technical Guide to the Safe Handling of N-(4-amino-2-methylphenyl)acetamide

Introduction: Understanding the Compound and Its Associated Risks

This compound (CAS No. 56891-59-9) is an aromatic amine derivative utilized in various research and development applications, particularly within pharmaceutical synthesis.[1][2] As with many primary aromatic amines, this compound requires careful and informed handling due to its potential health hazards.[1][3] Aromatic amines as a class are known for their systemic toxicity and potential carcinogenicity, being readily absorbed through the skin, as well as via inhalation and ingestion.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the risks associated with this compound, ensuring a safe laboratory environment through the implementation of robust safety protocols and engineering controls.

Hazard Identification and Toxicological Profile

The primary step in safe handling is a thorough understanding of the specific hazards. This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

This data is derived from the Safety Data Sheet for N1-(4-Amino-2-methylphenyl)acetamide.

The toxicological properties of this specific compound have not been fully investigated.[4] However, the broader class of primary aromatic amines is associated with significant health concerns, including carcinogenicity and mutagenicity.[2][3] Therefore, it is prudent to handle this compound with the assumption that it may carry long-term health risks, including the potential to cause cancer, similar to other chemicals in its class.[5][6][7]

A Risk-Based Approach: The Hierarchy of Controls

Effective risk management moves beyond simple reliance on personal protective equipment (PPE). A systematic approach, known as the hierarchy of controls, prioritizes strategies that offer higher levels of protection. This methodology should be the foundation of all laboratory work with this compound.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

The most critical engineering control for handling this compound, especially in its solid, powdered form, is the use of a certified chemical fume hood.[6][8] This is imperative to mitigate the risk of respiratory tract irritation by preventing the inhalation of dust or aerosols.[5] Administrative controls, such as restricting access to areas where the chemical is used and providing thorough training on its specific hazards, are also essential.[9]

Safe Handling and Personal Protective Equipment (PPE)

When direct handling is unavoidable, a stringent protocol combined with appropriate PPE is mandatory.

Standard Operating Procedure for Weighing and Handling

-

Preparation: Before handling, ensure a chemical fume hood is operational. Designate a specific area within the hood for the procedure to contain any potential contamination.

-

PPE Adornment: Wear all required PPE as detailed in the table below before entering the designated area.

-

Material Handling: Handle the compound as a solid. Avoid actions that could generate dust, such as crushing or vigorous scraping.[5] Use tools like spatulas gently. If making a solution, add the solid to the solvent slowly.

-

Post-Handling: After handling, decontaminate all surfaces and equipment. Remove gloves using the proper technique (without touching the outer surface) and dispose of them as hazardous waste.[10]

-

Hygiene: Wash hands thoroughly with soap and water after the procedure is complete, even after wearing gloves.[8][10] Do not eat, drink, or smoke in the laboratory area.[8]

Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[10] | Protects against dust particles and splashes, preventing serious eye irritation. |

| Skin Protection | Nitrile rubber gloves and a lab coat.[7] Impervious clothing may be required for larger quantities.[11] | Prevents skin contact, which can cause irritation. Aromatic amines can be absorbed through the skin.[3] |

| Respiratory Protection | Not typically required if handled within a fume hood. If a hood is unavailable or exposure limits are exceeded, a full-face respirator is necessary.[11][12] | Protects against respiratory irritation from inhaling dust. |

Emergency Protocols: Spill and Exposure Response

Preparedness is key to mitigating the consequences of an accident. All personnel working with this compound must be familiar with these emergency procedures.

Accidental Release Measures (Spills)

In the event of a spill, the primary objectives are to prevent personnel exposure and environmental contamination.

Caption: Decision flowchart for responding to an accidental spill of the compound.

For any spill, avoid breathing dust or vapors.[8][13] Ensure adequate ventilation.[10] Do not allow the chemical to enter drains or waterways.[5][8]

First-Aid Measures for Exposure

Immediate action is crucial in the event of personal exposure. Always show the Safety Data Sheet to attending medical personnel.[5][8]

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |

Storage and Waste Disposal

Proper storage and disposal are final, critical steps in the chemical's lifecycle to ensure safety and environmental protection.

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][8] It should be stored locked up, away from incompatible materials such as strong oxidizing agents.[5][8]

-

Waste Disposal: Dispose of unused material and contaminated waste in an approved hazardous waste disposal plant.[4][5] Do not dispose of it in drains or the environment.[5] All local, state, and federal regulations must be followed for hazardous waste disposal.[8]

Conclusion

This compound is a valuable research chemical that can be handled safely when its hazards are understood and respected. The causality behind its handling protocols is rooted in its classification as a skin, eye, and respiratory irritant, and the known toxicological profile of the broader class of aromatic amines. By rigorously applying the hierarchy of controls, utilizing appropriate engineering solutions like fume hoods, mandating correct PPE, and ensuring all personnel are trained on handling and emergency procedures, research and development professionals can effectively mitigate risks and maintain a safe laboratory environment.

References

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(Methylamino)-N-(4-methylphenyl)acetamide hydrochloride.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

- ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

- chemBlink. (n.d.). SDS of 3'-Amino-4'-methoxyacetanilide, Safety Data Sheets, CAS 6375-47-9.

- Sigma-Aldrich. (n.d.). N-(3-Amino-4-methoxyphenyl)acetamide.

- Fisher Scientific. (2023). SAFETY DATA SHEET: N1-(4-Amino-2-methylphenyl)acetamide.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- ECHEMI. (n.d.). N-(4-Aminophenyl)acetamide SDS, 122-80-5 Safety Data Sheets.

- BLDpharm. (n.d.). 6375-47-9|N-(3-Amino-4-methoxyphenyl)acetamide.

- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.

- Chemical-Suppliers. (n.d.). This compound | CAS 56891-59-9.

- CoLab. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

- SKC Inc. (2024). SAFETY DATA SHEET - Aromatic Amine Cleaning Developing Solution.

- Flinn Scientific. (2015). Acetamide SDS (Safety Data Sheet).

- Cole-Parmer. (n.d.). Material Safety Data Sheet - N1-(4-Amino-2-chlorophenyl)acetamide.

- PubChem. (n.d.). 3'-Amino-4'-methoxyacetanilide.

- CymitQuimica. (n.d.). CAS 6375-47-9: N-(3-Amino-4-methoxyphenyl)acetamide.

- Australian Industrial Chemicals Introduction Scheme. (2015). Acetamide, N-[4-[(2-hydroxy-5-methylphenyl)azo]phenyl]-: Human health tier II assessment. Retrieved from Australian Industrial Chemicals Introduction Scheme website.

- Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-methylphenyl)- (CAS 103-89-9).

- Echemi. (n.d.). N-[4-amino-2-(4-aminophenyl)phenyl]acetamide Safety Data Sheets.

- NIST. (n.d.). Acetamide, N-(4-methylphenyl)-.

- PubChem. (n.d.). N-(2-acetyl-4-methylphenyl)acetamide.

- Sigma-Aldrich. (n.d.). N-(4-{[(methylamino)carbonyl]amino}phenyl)acetamide AldrichCPR.

- pentachemicals. (2023). Acetamide - SAFETY DATA SHEET.

- PubMed Central. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis.

- PubChem. (n.d.). N-(2-amino-4-methylphenyl)acetamide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | CoLab [colab.ws]

- 3. pubs.acs.org [pubs.acs.org]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Acetamide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. aksci.com [aksci.com]

- 9. diplomatacomercial.com [diplomatacomercial.com]

- 10. international.skcinc.com [international.skcinc.com]

- 11. echemi.com [echemi.com]

- 12. echemi.com [echemi.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

"electrophilic aromatic substitution reactions of N-(4-amino-2-methylphenyl)acetamide"

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of N-(4-amino-2-methylphenyl)acetamide

Abstract

This compound is a polysubstituted aromatic compound whose reactivity in electrophilic aromatic substitution (EAS) is governed by the complex interplay of three distinct substituents: a strongly activating acetamido group, a powerful activating amino group, and a weakly activating methyl group. This guide provides a comprehensive analysis of the electronic and steric factors that dictate the regioselectivity of EAS reactions on this substrate. We delve into the mechanisms, predict reaction outcomes, and provide detailed experimental protocols for key transformations including halogenation, nitration, and sulfonation. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistically-grounded understanding of this molecule's synthetic potential.

Molecular Structure and Analysis of Substituent Effects

This compound, with a molecular formula of C9H12N2O, possesses a benzene ring substituted with three groups that significantly influence its reactivity towards electrophiles.[1][2] Understanding the individual and collective nature of these substituents is paramount to predicting the outcome of any electrophilic substitution reaction.

The core structure is presented below, with standard IUPAC numbering for the aromatic ring carbons.

Caption: Structure of this compound.

The reactivity of the aromatic ring is dictated by the cumulative electronic effects of the acetamido (-NHCOCH3), methyl (-CH3), and amino (-NH2) groups. All three are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene by donating electron density into the ring.[3][4] This increased electron density makes the aromatic system more nucleophilic and thus more reactive towards electrophiles.[5]

Electronic and Directing Effects

The directing effect of each substituent determines the position(s) on the ring where substitution is most likely to occur. Activating groups are typically ortho, para-directors because they stabilize the cationic intermediate (the arenium ion or sigma complex) formed during the reaction, particularly when the attack occurs at these positions.[6][7]

| Substituent | Position | Type | Electronic Effect | Directing Influence |

| -NHCOCH₃ | C1 | Strongly Activating | +R >> -I (Resonance donation from N lone pair) | ortho (C2, C6), para (C4) |

| -CH₃ | C2 | Weakly Activating | +I (Inductive donation), Hyperconjugation | ortho (C1, C3), para (C5) |

| -NH₂ | C4 | Very Strongly Activating | +R >> -I (Strong resonance donation from N) | ortho (C3, C5), para (C1) |

Table 1: Analysis of Substituent Effects on the Aromatic Ring.

Predicting Regioselectivity: A Consensus Approach

With multiple activating groups, the final regiochemical outcome is determined by a consensus of their directing effects, with the most powerful activating group typically exerting the dominant influence. Steric hindrance can also play a crucial role, potentially disfavoring substitution at sterically crowded positions.[3]

-

Dominant Director: The free amino (-NH₂) group at C4 is the most powerful activating group on the ring. Its directing effect to the positions ortho to it (C3 and C5) will be the strongest factor.

-

Reinforcing Effects:

-

The methyl (-CH₃) group at C2 also directs to C3 and C5 (ortho and para respectively). This reinforces the directing effect of the amino group to these positions.

-

The acetamido (-NHCOCH₃) group at C1 directs to C2 (blocked), C6, and C4 (blocked). Its primary influence is to activate the C6 position.

-

-

Steric Considerations: The C2 position is sterically hindered by the adjacent methyl and acetamido groups. The C6 position is ortho to the bulky acetamido group, which may present some steric challenge. The C3 and C5 positions are relatively less hindered.

Caption: Predicted sites of electrophilic attack on the ring.

Key Electrophilic Aromatic Substitution Reactions & Protocols

The general mechanism for these reactions involves two primary steps:

-

Attack of the aromatic ring's π-electron system on the electrophile (E+) to form a resonance-stabilized carbocation intermediate (the σ-complex).[5][8]

-

Deprotonation of the intermediate by a weak base to restore aromaticity and yield the substituted product.[5]

Halogenation: Bromination

Halogenation introduces a halogen atom onto the aromatic ring. Due to the highly activated nature of the substrate, the reaction proceeds rapidly, often without the need for a Lewis acid catalyst.

Mechanism & Regiochemical Outcome: Using molecular bromine (Br₂) in a polar solvent like acetic acid, the bromine molecule becomes polarized, allowing the nucleophilic ring to attack the electrophilic bromine atom. The primary products expected are N-(4-amino-5-bromo-2-methylphenyl)acetamide and N-(4-amino-3-bromo-2-methylphenyl)acetamide .

Sources

- 1. This compound | 56891-59-9 | GCA89159 [biosynth.com]

- 2. N-(2-amino-4-methylphenyl)acetamide | C9H12N2O | CID 330040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Aromatic Reactivity [www2.chemistry.msu.edu]

The Evolving Landscape of N-(4-amino-2-methylphenyl)acetamide Derivatives: A Technical Guide for Drug Discovery

Abstract

The N-(4-amino-2-methylphenyl)acetamide scaffold represents a privileged structural motif in medicinal chemistry, serving as a versatile template for the design and development of a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, navigating the synthesis, characterization, and biological evaluation of this compound derivatives and their analogs. By delving into the causality behind experimental choices, this guide offers field-proven insights into structure-activity relationships (SAR), particularly in the context of enzyme inhibition, and explores their burgeoning potential in oncology and beyond. Detailed, step-by-step methodologies for key synthetic and analytical protocols are provided to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of the this compound Core

The this compound core, a substituted acetanilide, has garnered significant attention in pharmaceutical research due to its synthetic tractability and its presence in a range of biologically active molecules. The strategic placement of the amino and methyl groups on the phenyl ring, coupled with the acetamide functionality, provides a unique three-dimensional architecture that can be tailored to interact with various biological targets. This guide will explore the derivatization of this core structure and its analogs, highlighting their therapeutic promise.

Synthetic Strategies: From Precursors to Potent Analogs

The synthesis of this compound and its derivatives can be approached through several strategic routes. The choice of a particular pathway is often dictated by the availability of starting materials, desired substitution patterns, and scalability. Two primary and reliable synthetic routes are detailed below.

Route 1: Nitration and Subsequent Reduction

This classic and robust method involves the nitration of an appropriate N-phenylacetamide precursor, followed by the selective reduction of the nitro group to the corresponding amine.

Experimental Protocol: Synthesis of this compound via Nitration-Reduction

Step 1: Ortho-Nitration of N-(4-methylphenyl)acetamide

-

To a stirred solution of N-(4-methylphenyl)acetamide (1.0 eq) in a mixture of dichloromethane (DCE) and hexafluoroisopropanol (HFIP) (10:1), add N-hydroxyphthalimide (NHPI) (0.2 eq).

-

Add iron(III) nitrate nonahydrate (Fe(NO3)3·9H2O) (1.5 eq) portion-wise to the mixture.

-

Heat the reaction mixture to 50°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution and extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-methyl-4-nitrophenyl)acetamide.[1]

Causality: The use of Fe(NO3)3·9H2O as a nitrating agent in the presence of NHPI offers a regioselective approach to ortho-nitration of the activated phenyl ring of the acetanilide.[1] HFIP is employed as a co-solvent to enhance the solubility of the reagents and promote the reaction.

Step 2: Reduction of the Nitro Group

-

Dissolve N-(2-methyl-4-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (5.0 eq) and a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux (approximately 80-90°C) and stir vigorously for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, filter the hot solution through a pad of celite to remove the iron catalyst.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Basify the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.

Causality: The reduction of the nitro group to an amine is a critical step. The Fe/NH4Cl system in an aqueous-alcoholic medium is a classic and highly effective method for this transformation, offering a cost-effective and scalable solution.[2]

Route 2: Acetylation of the Corresponding Diamine

An alternative and often more direct approach involves the selective acetylation of the less sterically hindered amino group of 2-methyl-p-phenylenediamine.

Experimental Protocol: Synthesis of this compound via Selective Acetylation

-

Dissolve 2-methyl-p-phenylenediamine (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetic anhydride (1.0-1.2 eq) dropwise while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize any excess acetic anhydride and acetic acid.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Causality: The selectivity of the acetylation is governed by the differential reactivity of the two amino groups. The amino group at the 4-position is more sterically accessible and therefore more nucleophilic, leading to preferential acylation over the more hindered amino group at the 1-position, which is ortho to the methyl group.

Analytical Characterization: Ensuring Purity and Structural Integrity

Rigorous characterization of the synthesized compounds is paramount to ensure their identity, purity, and suitability for biological evaluation. A combination of spectroscopic and chromatographic techniques is employed.

Standard Characterization Workflow:

-

Thin Layer Chromatography (TLC): Used for reaction monitoring and preliminary purity assessment.

-

Melting Point: A sharp melting point range is indicative of a pure compound.

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are essential for elucidating the molecular structure.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule (e.g., N-H, C=O, aromatic C-H).

-

Mass Spectrometry (MS): Determines the molecular weight of the compound.

-

Pharmacological Profile and Therapeutic Applications

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with a significant focus on their role as enzyme inhibitors in various disease contexts.

Anticancer Activity: Targeting Key Signaling Pathways

A substantial body of research has focused on the development of N-phenylacetamide derivatives as potent anticancer agents. These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

Structure-Activity Relationship (SAR) Insights for Kinase Inhibition:

-

Scaffold Hopping and Bioisosteric Replacement: Modifications to the core N-phenylacetamide structure, including the introduction of various heterocyclic moieties, have led to the discovery of potent inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR).

-

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical for modulating inhibitory activity and selectivity. Electron-withdrawing or -donating groups can significantly influence the binding affinity to the target kinase.

| Compound ID | R1 Group | R2 Group | Target Kinase | IC50 (nM) | Reference |

| I | H | H | EGFR | >10000 | [3] |

| II | Cl | H | EGFR | 30.1 | [3] |

| III | Br | H | EGFR | 45.2 | [3] |

| IV | H | OCH3 | EGFR | 150.7 | [3] |

Table 1: Exemplary quantitative SAR data for N-phenylacetamide derivatives as EGFR inhibitors.

The data in Table 1 clearly demonstrates that the introduction of a chloro substituent at the R1 position (Compound II) dramatically increases the inhibitory potency against EGFR compared to the unsubstituted parent compound (Compound I). This highlights the importance of halogen bonding and hydrophobic interactions in the kinase's active site.

Inhibitory Activity in Signaling Pathways:

Certain acetamide derivatives have been shown to interfere with critical signaling pathways in cancer progression. For instance, novel acetamide-based inhibitors of heme oxygenase-1 (HO-1) can counteract glioblastoma progression by modulating the HIF-1α/HO-1/VEGF signaling cascade under hypoxic conditions.[4]

Caption: Hypoxic-Angiogenic Pathway Inhibition.

Other Therapeutic Applications

Beyond oncology, N-phenylacetamide derivatives have been investigated for a range of other therapeutic applications, including:

-

Anticoagulant Activity: As inhibitors of Factor VIIa.[5]

-

Anti-inflammatory and Analgesic Activity: Through modulation of cyclooxygenase (COX) enzymes.[6][7]

-

Antimicrobial Activity: Demonstrating efficacy against various bacterial and fungal strains.

Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on the development of more selective and potent analogs through structure-based drug design and combinatorial chemistry approaches. The exploration of novel therapeutic targets for these derivatives, coupled with a deeper understanding of their mechanisms of action, will undoubtedly pave the way for the development of next-generation therapies for a multitude of diseases. This guide provides a solid foundation for researchers to build upon, fostering innovation in this exciting and promising area of medicinal chemistry.

References

- Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2016). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Journal of Young Pharmacists, 8(1), 13-18.

-

IC 50 Values for Compounds in the EGFR Enzyme Assays EGFR IC 50 (nM) (95% CI) a - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

-